JNJ-10311795

Description

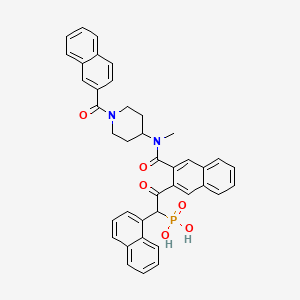

Structure

3D Structure

Properties

CAS No. |

518062-14-1 |

|---|---|

Molecular Formula |

C40H35N2O6P |

Molecular Weight |

670.7 g/mol |

IUPAC Name |

[2-[3-[methyl-[1-(naphthalene-2-carbonyl)piperidin-4-yl]carbamoyl]naphthalen-2-yl]-1-naphthalen-1-yl-2-oxoethyl]phosphonic acid |

InChI |

InChI=1S/C40H35N2O6P/c1-41(32-19-21-42(22-20-32)39(44)31-18-17-26-9-2-3-11-28(26)23-31)40(45)36-25-30-13-5-4-12-29(30)24-35(36)37(43)38(49(46,47)48)34-16-8-14-27-10-6-7-15-33(27)34/h2-18,23-25,32,38H,19-22H2,1H3,(H2,46,47,48) |

InChI Key |

XUJQPDQURBZEGJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC5=CC=CC=C5C=C4C(=O)C(C6=CC=CC7=CC=CC=C76)P(=O)(O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

JNJ-10311795; JNJ 10311795; JNJ10311795. |

Origin of Product |

United States |

Foundational & Exploratory

JNJ-10311795: A Dual Inhibitor of Neutrophil Elastase and Mast Cell Chymase - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10311795, also known as RWJ-355871, is a potent, small-molecule dual inhibitor of two key serine proteases implicated in inflammatory processes: neutrophil elastase and mast cell chymase.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular targets, the signaling pathways it modulates, and its pharmacological effects. The information presented is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects through the potent and specific inhibition of neutrophil elastase and mast cell chymase. These enzymes play crucial roles in the pathophysiology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and pneumonia.[1][2]

-

Neutrophil Elastase Inhibition: Neutrophil elastase, released from activated neutrophils, is a powerful protease that can degrade extracellular matrix components, leading to tissue damage. It is also involved in the upregulation of pro-inflammatory cytokines.

-

Mast Cell Chymase Inhibition: Mast cell chymase is a chymotrypsin-like serine protease released from activated mast cells. It is involved in the activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), contributing to tissue remodeling and fibrosis.[3]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against its primary targets has been quantified through in vitro enzyme inhibition assays. The equilibrium dissociation constants (Ki) demonstrate the high affinity of the compound for both neutrophil elastase and mast cell chymase.

| Target Enzyme | Inhibitor | Ki (nM) |

| Neutrophil Elastase | This compound | 38[1] |

| Mast Cell Chymase | This compound | 2.3[1] |

Signaling Pathways Modulated by this compound

By inhibiting neutrophil elastase and mast cell chymase, this compound interferes with key inflammatory signaling cascades.

Neutrophil Elastase-Mediated Signaling

Neutrophil elastase contributes to inflammation by upregulating the expression of mucins (e.g., MUC1) and chemokines (e.g., CXCL8/IL-8). This occurs through the activation of transcription factors such as Sp1 and NF-κB. The signaling pathway involves the activation of Toll-like receptor 4 (TLR4) and subsequent downstream signaling through MyD88, IRAK, and TRAF6.

References

JNJ-10311795: A Technical Overview of a Dual Inhibitor of Cathepsin G and Mast Cell Chymase

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10311795, also identified as RWJ-355871, is a potent, small-molecule dual inhibitor of two key serine proteases implicated in inflammatory cascades: neutrophil cathepsin G and mast cell chymase. Preclinical evidence demonstrates its significant anti-inflammatory properties, suggesting its potential as a therapeutic agent in inflammatory diseases. This technical guide provides a comprehensive summary of the publicly available data on this compound, including its mechanism of action, biochemical potency, and preclinical anti-inflammatory activity. Due to the limited public availability of the full-text primary research article, this document summarizes the core findings and presents general experimental methodologies and relevant signaling pathways.

Core Compound Information

This compound is a β-ketophosphonate that acts as a dual inhibitor of neutrophil cathepsin G and mast cell chymase.[1]

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of cathepsin G and chymase. These proteases are released by neutrophils and mast cells, respectively, at sites of inflammation.[2] They contribute to tissue damage and the propagation of the inflammatory response through the cleavage of extracellular matrix proteins and the activation of pro-inflammatory cytokines and chemokines.[1][2] By inhibiting these enzymes, this compound can potentially reduce neutrophil influx and the levels of key inflammatory mediators.[1]

Quantitative Data

The available quantitative data for this compound primarily focuses on its in vitro inhibitory potency.

| Target Enzyme | Inhibition Constant (Ki) | Reference |

| Neutrophil Cathepsin G | 38 nM | [1] |

| Mast Cell Chymase | 2.3 nM | [1] |

No publicly available in vivo efficacy or pharmacokinetic data for this compound could be identified.

Experimental Protocols

Detailed experimental protocols for the in vivo studies of this compound are not publicly available. However, based on the reported preclinical models, the following are general methodologies for such assays.

Glycogen-Induced Peritonitis in Rats (General Protocol)

This model is used to assess the anti-inflammatory effects of a compound on neutrophil migration.

-

Induction of Peritonitis: Male Wistar rats are injected intraperitoneally with a sterile solution of glycogen.

-

Compound Administration: this compound would be administered, likely orally or intraperitoneally, at various doses at a specified time before or after glycogen injection.

-

Sample Collection: At a predetermined time point (e.g., 4-24 hours) after glycogen injection, the peritoneal cavity is lavaged with saline to collect the cellular infiltrate.

-

Analysis: The total number of leukocytes and the differential count of neutrophils in the peritoneal lavage fluid are determined. Levels of inflammatory mediators (e.g., IL-1α, IL-1β, TNF-α, MCP-1) in the lavage fluid can be quantified using ELISA.

Lipopolysaccharide (LPS)-Induced Airway Inflammation in Rats (General Protocol)

This model is used to evaluate the efficacy of a compound in an acute lung injury model.

-

Induction of Inflammation: Rats are challenged with an intratracheal or intranasal administration of LPS.

-

Compound Administration: this compound would be administered at various doses, typically before the LPS challenge.

-

Assessment of Airway Inflammation: At a specified time after LPS administration, bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the lungs. The total and differential cell counts in the BAL fluid are determined.

-

Biomarker Analysis: The levels of inflammatory markers in the BAL fluid, such as nitric oxide, can be measured.

Signaling Pathways

The inhibition of cathepsin G and chymase by this compound is expected to modulate multiple downstream signaling pathways involved in inflammation.

Caption: Inhibition of Cathepsin G Signaling by this compound.

Caption: Inhibition of Mast Cell Chymase Signaling by this compound.

Development Status

There is no publicly available information regarding the clinical development or current status of this compound. It is not listed in Johnson & Johnson's current development pipeline.[3]

Conclusion

This compound is a potent dual inhibitor of neutrophil cathepsin G and mast cell chymase with demonstrated preclinical anti-inflammatory activity. Its ability to target two key proteases in the inflammatory cascade suggests a potential therapeutic utility. However, a comprehensive evaluation of its potential is hampered by the lack of publicly available in vivo efficacy, pharmacokinetic, and clinical development data. Further research and data disclosure would be necessary to fully understand the therapeutic promise of this compound.

References

JNJ-10311795: A Dual Inhibitor of Cathepsin G and Mast Cell Chymase

An In-depth Technical Guide on the Core Target Proteins of JNJ-10311795

This technical guide provides a comprehensive overview of the target proteins of this compound, a potent dual inhibitor of the serine proteases Cathepsin G and mast cell chymase.[1] This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental evaluation of this compound.

Core Target Proteins and Inhibition Profile

This compound has been identified as a selective and potent inhibitor of two key serine proteases involved in inflammatory processes: Cathepsin G and mast cell chymase. The inhibitory activity of this compound against these enzymes has been quantified, demonstrating high affinity for both targets.

| Target Protein | Inhibitor | Ki (nM) |

| Cathepsin G (neutrophil) | This compound | 38 |

| Mast Cell Chymase | This compound | 2.3 |

Signaling Pathways of Target Proteins

Understanding the signaling pathways in which Cathepsin G and mast cell chymase are involved is crucial to elucidating the mechanism of action of this compound.

Cathepsin G Signaling

Neutrophil Cathepsin G, a key enzyme released during inflammation, can activate pro-inflammatory signaling cascades. One such pathway involves the Toll-like receptor 4 (TLR4) and Epidermal Growth Factor Receptor (EGFR). Cathepsin G can lead to the upregulation of chemokines like CXCL8 (IL-8), which in turn recruits more neutrophils to the site of inflammation, thus perpetuating the inflammatory response.[2]

Mast Cell Chymase Signaling

Mast cell chymase plays a significant role in tissue remodeling and fibrosis through its ability to activate Transforming Growth Factor-beta 1 (TGF-β1). Activated TGF-β1 then signals through the Smad protein family (Smad2/3 and Smad4) to regulate the transcription of genes involved in extracellular matrix production.[3][4][5]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound.

In Vitro Enzyme Inhibition Assay

A representative protocol for determining the inhibitory constant (Ki) of this compound against Cathepsin G and mast cell chymase is described below.

Objective: To quantify the inhibitory potency of this compound on the enzymatic activity of human Cathepsin G and human mast cell chymase.

Materials:

-

Human Neutrophil Cathepsin G (purified)

-

Human Mast Cell Chymase (purified)

-

Chromogenic or fluorogenic substrate specific for each enzyme (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin-like proteases)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)

-

96-well microplates

-

Microplate reader

Procedure:

-

Enzyme and Substrate Preparation: Prepare stock solutions of the enzymes and substrates in the assay buffer. The final enzyme concentration should be in the low nanomolar range, and the substrate concentration should be at or below its Michaelis-Menten constant (Km).

-

Inhibitor Dilution Series: Prepare a serial dilution of this compound in the assay buffer.

-

Assay Reaction:

-

Add a fixed volume of the enzyme solution to each well of the microplate.

-

Add varying concentrations of the inhibitor (this compound) to the wells. Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

-

Data Acquisition: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) for each inhibitor concentration.

-

Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.

-

In Vivo Anti-inflammatory Activity Models

This compound has demonstrated significant anti-inflammatory effects in animal models. Below are representative protocols for two such models.

Objective: To evaluate the effect of this compound on neutrophil infiltration and inflammatory mediator production in a model of acute peritonitis.

Procedure:

-

Animal Model: Male Wistar rats are used.

-

Induction of Peritonitis: An intraperitoneal (i.p.) injection of a sterile glycogen solution is administered to induce an inflammatory response characterized by neutrophil influx into the peritoneal cavity.

-

Drug Administration: this compound is administered (e.g., orally or intravenously) at various doses prior to or shortly after the glycogen challenge. A vehicle control group receives the vehicle alone.

-

Sample Collection: At a specific time point after glycogen injection (e.g., 4-6 hours), the animals are euthanized, and the peritoneal cavity is lavaged with sterile saline to collect peritoneal fluid.

-

Analysis:

-

Cell Counts: The total number of leukocytes and the differential count of neutrophils in the peritoneal lavage fluid are determined.

-

Mediator Analysis: The levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, MCP-1) in the peritoneal fluid are measured using techniques such as ELISA.

-

-

Outcome: The ability of this compound to reduce neutrophil accumulation and the levels of inflammatory mediators in the peritoneal cavity is assessed.

Objective: To assess the efficacy of this compound in an animal model of lung inflammation.

Procedure:

-

Animal Model: Male rats (e.g., Sprague-Dawley) are used.

-

Induction of Inflammation: Animals are challenged with an intratracheal instillation of lipopolysaccharide (LPS) from a Gram-negative bacterium (e.g., E. coli) to induce acute lung inflammation.[6][7]

-

Drug Administration: this compound is administered (e.g., via inhalation or systemic route) before or after the LPS challenge.

-

Bronchoalveolar Lavage (BAL): At a predetermined time after LPS administration (e.g., 6-24 hours), animals are euthanized, and a bronchoalveolar lavage is performed to collect cells and fluid from the lungs.

-

Analysis:

-

Cellular Infiltration: The total and differential cell counts (neutrophils, macrophages) in the BAL fluid are determined.

-

Inflammatory Markers: The levels of inflammatory mediators (e.g., cytokines, chemokines) and markers of lung injury (e.g., total protein) in the BAL fluid are quantified.

-

-

Outcome: The effectiveness of this compound in reducing neutrophil influx and the production of inflammatory markers in the lungs is evaluated.

Conclusion

This compound is a potent dual inhibitor of Cathepsin G and mast cell chymase, two serine proteases implicated in the pathology of various inflammatory diseases. By targeting these enzymes, this compound effectively modulates key pro-inflammatory signaling pathways, leading to a reduction in inflammatory cell infiltration and mediator release in relevant preclinical models. This technical guide provides a foundational understanding of the core targets of this compound, their signaling roles, and the experimental methodologies used to characterize the inhibitor's activity.

References

- 1. A novel, potent dual inhibitor of the leukocyte proteases cathepsin G and chymase: molecular mechanisms and anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neutrophil Elastase, Proteinase 3, and Cathepsin G as Therapeutic Targets in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mast cell chymase promotes hypertrophic scar fibroblast proliferation and collagen synthesis by activating TGF-β1/Smads signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. criver.com [criver.com]

Dual Inhibition of Cathepsin G and Chymase by JNJ-10311795: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory activity of JNJ-10311795 against two key serine proteases involved in inflammation: cathepsin G and chymase. The following sections detail the inhibitor's potency, the experimental methods for its characterization, and the broader context of its mechanism of action.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against human cathepsin G and human chymase is summarized below. The data consistently demonstrates that this compound is a potent, dual inhibitor of both enzymes.[1][2]

| Target Enzyme | Inhibitor | Ki Value (nM) |

| Human Cathepsin G | This compound | 38[1][2][3] |

| Human Chymase | This compound | 2.3[1][2][3] |

Experimental Protocols for Ki Determination

The determination of the inhibition constants (Ki values) for this compound against cathepsin G and chymase involves enzymatic assays that monitor the activity of the protease in the presence and absence of the inhibitor. While the exact, detailed protocol from the original studies is not publicly available, a generalized, representative protocol based on standard enzymology practices for serine proteases is provided below.

Materials:

-

Enzymes: Purified human neutrophil cathepsin G, Purified human mast cell chymase

-

Substrates:

-

Cathepsin G: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide[4]

-

Chymase: A suitable chromogenic or fluorogenic substrate

-

-

Inhibitor: this compound

-

Buffer: HEPES buffer (e.g., 100 mM HEPES, pH 7.5) or another suitable buffer system[4]

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor and substrate[4]

-

Instrumentation: Spectrophotometer or fluorometer capable of kinetic measurements

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the inhibitor (this compound) in DMSO.

-

Prepare a stock solution of the appropriate substrate in DMSO.

-

Prepare working solutions of the enzyme in the assay buffer. The final enzyme concentration should be kept low and constant.

-

Prepare a series of dilutions of the inhibitor from the stock solution.

-

-

Assay Execution:

-

In a 96-well plate or cuvette, add the assay buffer.

-

Add the inhibitor at various concentrations to the wells. Include a control with no inhibitor.

-

Add the enzyme to all wells and incubate for a pre-determined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding to reach equilibrium.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Immediately begin monitoring the change in absorbance or fluorescence over time at the appropriate wavelength (e.g., 405-410 nm for p-nitroanilide-based substrates).[4][5]

-

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) from the linear portion of the progress curves for each inhibitor concentration.

-

Plot the reaction rates as a function of the inhibitor concentration.

-

To determine the Ki value and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay at multiple substrate concentrations.

-

Analyze the data using non-linear regression fitting to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition) or using graphical methods such as a Dixon plot.

-

Visualizing the Mechanism and Workflow

To better illustrate the context and methodology, the following diagrams are provided.

Caption: Inhibition of Inflammatory Pathways by this compound.

Caption: Experimental Workflow for Ki Value Determination.

References

- 1. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel, potent dual inhibitor of the leukocyte proteases cathepsin G and chymase: molecular mechanisms and anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

JNJ-10311795: A Dual Inhibitor of Cathepsin G and Chymase with Potent Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Dual Inhibition of Key Inflammatory Proteases

JNJ-10311795, also known as RWJ-355871, is a potent, small-molecule inhibitor targeting two key serine proteases implicated in the inflammatory cascade: neutrophil cathepsin G and mast cell chymase.[1][2] By simultaneously blocking the activity of these enzymes, this compound demonstrates significant anti-inflammatory effects in preclinical models, suggesting its therapeutic potential in inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][3]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been quantified through kinetic assays. The equilibrium dissociation constants (Ki) highlight the compound's high affinity for both proteases.

| Target Enzyme | Source | Ki (nM) |

| Cathepsin G | Human Neutrophil | 38 |

| Chymase | Human Mast Cell | 2.3 |

In Vivo Anti-Inflammatory Efficacy

Preclinical studies in animal models of inflammation have demonstrated the significant anti-inflammatory properties of this compound. The compound has been shown to reduce key inflammatory markers and cellular infiltration in response to inflammatory stimuli.

Glycogen-Induced Peritonitis in Rats

In a rat model of glycogen-induced peritonitis, administration of this compound led to a marked reduction in the influx of neutrophils into the peritoneal cavity. Furthermore, the compound reversed the increase in several pro-inflammatory mediators.[1]

| Inflammatory Mediator | Effect of this compound |

| Interleukin-1α (IL-1α) | Reduction |

| Interleukin-1β (IL-1β) | Reduction |

| Tumor Necrosis Factor-α (TNF-α) | Reduction |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Reduction |

Lipopolysaccharide-Induced Airway Inflammation in Rats

In a rat model of lipopolysaccharide (LPS)-induced airway inflammation, this compound treatment effectively reversed the increase in airway nitric oxide levels, a key marker of inflammatory response in the lungs.[1]

Ovalbumin-Induced Paw Edema in Rats

In a model of allergic inflammation, intravenous administration of this compound in ovalbumin (OVA)-sensitized rats resulted in a dose-dependent reduction of paw edema, demonstrating its ability to counteract mast cell-mediated inflammatory responses.[3]

Antigen-Induced Airway Responses in Allergic Sheep

In a sheep model of asthma, aerosolized this compound provided dose-dependent inhibition of the early and late-phase bronchoconstrictor responses to antigen challenge. It also attenuated the subsequent airway hyperresponsiveness.[3]

Mechanism of Action: Interruption of Protease-Driven Inflammatory Signaling

The anti-inflammatory effects of this compound are a direct consequence of its inhibition of cathepsin G and chymase. These proteases, when released by activated neutrophils and mast cells respectively, contribute to inflammation through several mechanisms. By blocking their enzymatic activity, this compound interferes with these downstream signaling events.

dot digraph "JNJ-10311795_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Conceptual Signaling Pathway of this compound Action", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes Inflammatory_Stimulus [label="Inflammatory\nStimulus", fillcolor="#FBBC05", fontcolor="#202124"]; Neutrophil_Activation [label="Neutrophil\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mast_Cell_Activation [label="Mast Cell\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cathepsin_G [label="Cathepsin G", fillcolor="#F1F3F4", fontcolor="#202124"]; Chymase [label="Chymase", fillcolor="#F1F3F4", fontcolor="#202124"]; JNJ10311795 [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PARs_Activation [label="Protease-Activated\nReceptor (PAR)\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokine_Processing [label="Pro-inflammatory\nCytokine/Chemokine\nProcessing & Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; ECM_Degradation [label="Extracellular Matrix\nDegradation", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Response [label="Inflammatory\nResponse\n(e.g., Cytokine Release,\nCell Infiltration)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimulus -> Neutrophil_Activation; Inflammatory_Stimulus -> Mast_Cell_Activation; Neutrophil_Activation -> Cathepsin_G [label="Release"]; Mast_Cell_Activation -> Chymase [label="Release"]; JNJ10311795 -> Cathepsin_G [arrowhead=tee, color="#EA4335", penwidth=2]; JNJ10311795 -> Chymase [arrowhead=tee, color="#EA4335", penwidth=2]; Cathepsin_G -> PARs_Activation; Chymase -> PARs_Activation; Cathepsin_G -> Cytokine_Processing; Chymase -> Cytokine_Processing; Cathepsin_G -> ECM_Degradation; Chymase -> ECM_Degradation; PARs_Activation -> Inflammatory_Response; Cytokine_Processing -> Inflammatory_Response; ECM_Degradation -> Inflammatory_Response [style=dashed, label="contributes to"]; } }

Caption: this compound inhibits cathepsin G and chymase, blocking downstream inflammatory signaling.

Experimental Protocols

Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (Ki) of this compound against human neutrophil cathepsin G and human mast cell chymase.

Methodology:

-

Purified human neutrophil cathepsin G and human chymase are used.

-

A chromogenic or fluorogenic substrate specific for each enzyme is prepared in a suitable buffer (e.g., HEPES or Tris-HCl).

-

The inhibitor, this compound, is serially diluted to a range of concentrations.

-

The enzyme, inhibitor, and substrate are incubated together in a microplate format.

-

The rate of substrate hydrolysis is measured spectrophotometrically or fluorometrically over time.

-

The initial reaction velocities are plotted against the inhibitor concentration.

-

The data are fitted to the Morrison equation for tight-binding inhibitors to determine the Ki value.

Glycogen-Induced Peritonitis in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of this compound on neutrophil infiltration and cytokine production.

Methodology:

-

Male Wistar rats are used for the study.

-

A baseline peritoneal lavage is performed to determine the resident cell population.

-

This compound or vehicle is administered to the rats (e.g., intravenously or orally) at various doses.

-

Peritonitis is induced by intraperitoneal injection of a sterile glycogen solution.

-

At a specified time point (e.g., 4 hours) after glycogen injection, the animals are euthanized, and a peritoneal lavage is performed.

-

The total number of infiltrating cells in the lavage fluid is determined using a hemocytometer.

-

Differential cell counts are performed on stained cytospin preparations to quantify neutrophil influx.

-

The lavage fluid is centrifuged, and the supernatant is collected for the measurement of inflammatory mediators (IL-1α, IL-1β, TNF-α, MCP-1) using specific ELISA kits.

dot digraph "Peritonitis_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Experimental Workflow for Glycogen-Induced Peritonitis Model", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Animal_Prep [label="Acclimatize\nMale Wistar Rats", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Administer this compound\nor Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; Induction [label="Induce Peritonitis\n(Intraperitoneal Glycogen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation [label="Incubate for 4 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Euthanasia [label="Euthanize and Perform\nPeritoneal Lavage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Analysis [label="Cell Count and\nDifferential Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokine_Analysis [label="Measure Inflammatory\nMediators (ELISA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Animal_Prep; Animal_Prep -> Treatment; Treatment -> Induction; Induction -> Incubation; Incubation -> Euthanasia; Euthanasia -> Cell_Analysis; Euthanasia -> Cytokine_Analysis; Cell_Analysis -> End; Cytokine_Analysis -> End; } }

Caption: Workflow of the in vivo glycogen-induced peritonitis model.

Antigen-Induced Airway Responses in Allergic Sheep

Objective: To assess the efficacy of aerosolized this compound in a large animal model of allergic asthma.

Methodology:

-

Sheep with a documented allergic response to Ascaris suum antigen are used.

-

Baseline airway mechanics, including specific lung resistance (SRL), are measured.

-

The sheep are pre-treated with an aerosolized formulation of this compound or a vehicle control.

-

The animals are then challenged with an aerosolized Ascaris suum antigen.

-

SRL is measured immediately after antigen challenge (early-phase response) and then hourly for several hours (late-phase response).

-

Airway hyperresponsiveness to carbachol is assessed 24 hours after antigen challenge.

-

The percentage inhibition of the early and late responses and the attenuation of airway hyperresponsiveness are calculated for the this compound-treated group compared to the control group.

Conclusion

This compound is a potent dual inhibitor of neutrophil cathepsin G and mast cell chymase with demonstrated anti-inflammatory activity in multiple preclinical models. Its mechanism of action, centered on the inhibition of key inflammatory proteases, presents a promising therapeutic strategy for the treatment of inflammatory diseases. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and similar compounds.

References

- 1. Cathepsin G: roles in antigen presentation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Cytokine Production by Skin-Derived Mast Cells: Endogenous Proteases Are Responsible for Degradation of Cytokines 1 | Semantic Scholar [semanticscholar.org]

- 3. Official Executive Summary of an American Thoracic Society/American College of Chest Physicians Clinical Practice Guideline: Liberation from Mechanical Ventilation in Critically Ill Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of JNJ-10311795 in Neutrophil Degranulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil degranulation is a critical process in the innate immune response, characterized by the regulated release of a diverse array of effector molecules from specialized intracellular granules. These molecules, which include proteases, antimicrobial peptides, and inflammatory mediators, are essential for host defense against pathogens. However, excessive or dysregulated neutrophil degranulation can lead to significant tissue damage and contribute to the pathogenesis of numerous inflammatory diseases. JNJ-10311795 is a potent, dual inhibitor of two key serine proteases: neutrophil elastase and mast cell chymase.[1] This technical guide provides an in-depth analysis of the known role of this compound in the context of neutrophil degranulation, including its established inhibitory activities, relevant experimental protocols for further investigation, and an overview of the key signaling pathways governing this complex cellular process.

Quantitative Data: Inhibitory Profile of this compound

This compound has been characterized as a potent inhibitor of both neutrophil elastase and mast cell chymase. The inhibitory constants (Ki) for these interactions are summarized in the table below.

| Target Enzyme | Inhibitor | Ki (nM) | Significance | Reference |

| Neutrophil Elastase | This compound | 38 | Potent inhibition of a key protease in neutrophil primary granules. | [1] |

| Mast Cell Chymase | This compound | 2.3 | High-affinity inhibition of a major mast cell protease. | [1][2] |

Experimental Protocols

While specific studies detailing the effect of this compound on the complete process of neutrophil degranulation are not extensively available in the public domain, established methodologies can be employed to thoroughly characterize its activity.

Neutrophil Isolation

The initial and critical step for in vitro studies is the isolation of highly pure and viable neutrophils from whole blood. A common method involves dextran sedimentation followed by density gradient centrifugation.

-

Protocol:

-

Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Mix the blood with a 3% dextran solution and allow erythrocytes to sediment.

-

Layer the leukocyte-rich plasma onto a density gradient medium (e.g., Ficoll-Paque).

-

Centrifuge to separate neutrophils from mononuclear cells and residual erythrocytes.

-

Lyse contaminating red blood cells using a hypotonic buffer.

-

Wash the purified neutrophils and resuspend in a suitable buffer for subsequent assays.[3][4]

-

Measurement of Neutrophil Elastase Release

As a known inhibitor of neutrophil elastase, a primary endpoint for this compound is its ability to block the activity of the released enzyme.

-

Protocol:

-

Pre-incubate isolated neutrophils with various concentrations of this compound.

-

Stimulate the neutrophils with a secretagogue such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol myristate acetate (PMA) to induce degranulation.[5][6]

-

Centrifuge the samples to pellet the cells and collect the supernatant.

-

Add a fluorogenic or chromogenic substrate specific for neutrophil elastase to the supernatant.

-

Measure the change in fluorescence or absorbance over time using a plate reader to determine elastase activity.

-

The inhibitory effect of this compound can be quantified by comparing the enzyme activity in treated versus untreated samples.

-

Assessment of Myeloperoxidase (MPO) Release

To understand the broader impact of this compound on the degranulation of azurophilic granules, the release of another key enzyme, myeloperoxidase, should be quantified.

-

Protocol:

-

Follow the same initial steps of neutrophil pre-incubation with this compound and stimulation as in the elastase release assay.

-

Collect the cell-free supernatant.

-

Add a substrate solution for MPO, typically containing o-dianisidine dihydrochloride and hydrogen peroxide.[7][8]

-

Measure the change in absorbance at 460 nm, which is proportional to MPO activity.[7]

-

Alternatively, chemiluminescence-based assays can be used for higher sensitivity.[9]

-

Signaling Pathways in Neutrophil Degranulation

Neutrophil degranulation is a tightly regulated process initiated by the activation of various cell surface receptors, leading to the activation of complex intracellular signaling cascades. While the direct effects of this compound on these pathways are yet to be fully elucidated, understanding these mechanisms is crucial for contextualizing its role as a degranulation modulator.

Key Signaling Events:

-

Receptor Activation: The process is often initiated by the binding of stimuli, such as fMLP, to their respective G-protein coupled receptors (GPCRs).[6]

-

Calcium Mobilization: A rapid and transient increase in intracellular calcium concentration ([Ca2+]i) is a critical early event.[10][11] This is achieved through the release of calcium from intracellular stores, such as the endoplasmic reticulum, and the influx of extracellular calcium through plasma membrane channels.[11]

-

Protein Kinase C (PKC) Activation: The activation of various PKC isoforms is another key step in the signaling cascade, triggered by second messengers like diacylglycerol (DAG).[12]

-

Cytoskeletal Rearrangement: Signaling events lead to the reorganization of the actin cytoskeleton, which is necessary for the transport of granules to the plasma membrane.

-

SNARE-Mediated Fusion: The final step involves the fusion of the granule membrane with the plasma membrane, a process mediated by SNARE proteins, leading to the release of granular contents.

Visualizations

Caption: Workflow for evaluating this compound's effect on neutrophil degranulation.

References

- 1. This compound | RWJ-355871 | Neutrophil elastase G inhibitor |TargetMol [targetmol.com]

- 2. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Degranulation Assay to Monitor Neutrophil Activation and Gelatinase Release [jove.com]

- 4. An Assay to Monitor Degranulation of Azurophilic Granules in Neutrophils following Activation [jove.com]

- 5. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Myeloperoxidase Activity (MPO) Assay [bio-protocol.org]

- 9. A Chemiluminescence Procedure for Determination of the Release of Myeloperoxidase from Activated Human Neutrophils [jstage.jst.go.jp]

- 10. Calcium mobilization and signal transduction in the neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcium signaling and related ion channels in neutrophil recruitment and function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Mast Cell Chymase Inhibition by JNJ-10311795

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent dual inhibitor, JNJ-10311795 (also known as RWJ-355871), with a primary focus on its inhibitory activity against mast cell chymase. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows to support ongoing research and development in inflammatory and related diseases.

Core Compound Properties and Mechanism of Action

This compound is a novel, potent, and dual-acting inhibitor that targets two key serine proteases involved in the inflammatory cascade: mast cell chymase and neutrophil cathepsin G.[1] Its mechanism of action is based on the presence of a β-ketophosphonate moiety, which effectively and selectively targets the active sites of these enzymes.[1] This dual inhibition presents a promising therapeutic strategy for conditions where both mast cell and neutrophil activity contribute to pathology, such as asthma and chronic obstructive pulmonary disease.[1]

Signaling Pathway of Mast Cell Degranulation and Chymase Release

Mast cell activation, triggered by allergens or other stimuli, leads to the release of a variety of inflammatory mediators, including pre-formed granules containing chymase. The following diagram illustrates a simplified signaling pathway of this process.

Caption: Simplified pathway of mast cell activation and chymase release.

Quantitative Inhibition Data

This compound demonstrates high potency for both human mast cell chymase and human neutrophil cathepsin G. The inhibitory constants (Ki) are summarized in the table below.

| Target Enzyme | Inhibitor | Ki (nM) |

| Human Mast Cell Chymase | This compound | 2.3[1] |

| Human Neutrophil Cathepsin G | This compound | 38[1] |

Experimental Protocols

This section details the methodologies for the key in vitro and in vivo experiments used to characterize the activity of this compound.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (Ki) of this compound against purified human mast cell chymase and human neutrophil cathepsin G.

General Workflow for In Vitro Inhibition Assay:

Caption: General workflow for in vitro enzyme inhibition assays.

Materials:

-

Purified human mast cell chymase

-

Purified human neutrophil cathepsin G

-

This compound

-

Chromogenic or fluorogenic substrate specific for each enzyme (e.g., Suc-Ala-Ala-Pro-Phe-pNA for cathepsin G)

-

Assay buffer (e.g., HEPES buffer, pH 7.5)

-

96-well microplates

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the purified enzyme to each well.

-

Add the different concentrations of this compound to the wells containing the enzyme and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding the specific substrate to each well.

-

Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the Ki value by fitting the data to an appropriate enzyme inhibition model, such as the Morrison equation for tight-binding inhibitors.

In Vivo Anti-Inflammatory Activity Models

This compound has demonstrated significant anti-inflammatory effects in various animal models.

Objective: To evaluate the effect of this compound on neutrophil influx and inflammatory mediator production in a rat model of acute peritonitis.

Experimental Workflow:

Caption: Workflow for the glycogen-induced peritonitis model in rats.

Procedure:

-

Male Sprague-Dawley rats are administered this compound or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.

-

After a specified pre-treatment time, peritonitis is induced by an intraperitoneal injection of a sterile glycogen solution.

-

At a predetermined time point post-glycogen injection (e.g., 4 hours), the animals are euthanized.

-

The peritoneal cavity is lavaged with a buffered saline solution to collect the inflammatory exudate.

-

The total number of leukocytes and the differential count of neutrophils in the peritoneal lavage fluid are determined.

-

The levels of pro-inflammatory cytokines (e.g., IL-1α, IL-1β, TNF-α) and chemokines (e.g., MCP-1) in the cell-free supernatant of the lavage fluid are quantified using ELISA.[1]

-

The efficacy of this compound is determined by the reduction in neutrophil influx and inflammatory mediator levels compared to the vehicle-treated group.

Objective: To assess the ability of this compound to inhibit airway inflammation in a rat model.

Procedure:

-

Rats are treated with this compound or vehicle.

-

Airway inflammation is induced by intratracheal administration of LPS.

-

After a set period, bronchoalveolar lavage (BAL) is performed to collect airway fluids and cells.

-

The levels of nitric oxide in the BAL fluid are measured as an indicator of inflammation.[1]

-

The inhibitory effect of this compound is quantified by the reduction in nitric oxide levels.[1]

Summary of In Vivo Efficacy

In the glycogen-induced peritonitis model, this compound demonstrated a marked reduction in neutrophil influx and reversed the increase in inflammatory mediators including interleukin-1α, interleukin-1β, tumor necrosis factor-α, and monocyte chemotactic protein-1.[1] In the LPS-induced airway inflammation model, the compound was shown to reverse the increase in airway nitric oxide levels.[1]

Conclusion

This compound is a potent dual inhibitor of mast cell chymase and neutrophil cathepsin G with demonstrated anti-inflammatory activity in preclinical models. The data and protocols presented in this guide provide a foundational resource for researchers investigating the therapeutic potential of dual-acting protease inhibitors in inflammatory diseases. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to explore its efficacy in a broader range of disease models.

References

The Discovery and Preclinical Development of JNJ-10311795: A Dual Inhibitor of Cathepsin G and Chymase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-10311795, also known as RWJ-355871, is a potent, small-molecule dual inhibitor of the serine proteases cathepsin G and chymase. These proteases are primarily released by neutrophils and mast cells, respectively, and play a significant role in inflammatory processes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its quantitative inhibitory activity and in vivo anti-inflammatory effects. Detailed experimental methodologies are provided for key assays, and signaling pathway and experimental workflow diagrams are presented to facilitate a deeper understanding of this compound's preclinical profile.

Introduction

Inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) are characterized by the infiltration and activation of immune cells, including neutrophils and mast cells. These cells release a variety of inflammatory mediators, including serine proteases like cathepsin G and chymase, which contribute to tissue damage and the amplification of the inflammatory cascade. The development of inhibitors targeting these proteases represents a promising therapeutic strategy. This compound was identified as a potent dual inhibitor of both cathepsin G and chymase, suggesting its potential for broad anti-inflammatory activity.

Discovery and Mechanism of Action

This compound is a synthetic, non-peptidic small molecule designed to interact with the active sites of cathepsin G and chymase. Its discovery was the result of a targeted effort to develop dual inhibitors of these key inflammatory proteases.

In Vitro Inhibition Profile

The inhibitory activity of this compound against human neutrophil cathepsin G and human mast cell chymase was determined using enzymatic assays. The compound demonstrated potent, competitive inhibition of both enzymes.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Inhibition Constant (Ki) |

| Neutrophil Cathepsin G | 38 nM[1][2][3][4] |

| Mast Cell Chymase | 2.3 nM[1][2][3][4] |

Preclinical In Vivo Efficacy

The anti-inflammatory effects of this compound were evaluated in several animal models of inflammation. These studies demonstrated the compound's ability to reduce key inflammatory markers and cellular infiltration.

Rat Model of Glycogen-Induced Peritonitis

In a rat model of glycogen-induced peritonitis, administration of this compound led to a significant reduction in neutrophil influx into the peritoneal cavity. This effect is consistent with the inhibition of cathepsin G, which is known to play a role in neutrophil recruitment.

Rat Model of Lipopolysaccharide-Induced Airway Inflammation

When administered to rats prior to challenge with lipopolysaccharide (LPS), this compound effectively attenuated the subsequent airway inflammation. This was evidenced by a decrease in the number of inflammatory cells, particularly neutrophils, in the bronchoalveolar lavage fluid.

Allergic Sheep Model of Asthma

In a sheep model of allergic asthma, aerosolized pretreatment with this compound demonstrated a dose-dependent inhibition of both the early and late-phase asthmatic responses following antigen challenge.[5] Furthermore, it reduced the post-antigen-induced airway hyperresponsiveness.[5]

Mouse Model of Tobacco Smoke-Induced Inflammation

In mice exposed to tobacco smoke, nebulized this compound significantly reduced the smoke-induced influx of neutrophils into the lungs.[5] This finding suggests potential utility in inflammatory conditions driven by cigarette smoke, such as COPD.

Experimental Protocols

Enzyme Inhibition Assays

Objective: To determine the in vitro inhibitory potency of this compound against human neutrophil cathepsin G and human mast cell chymase.

Methodology:

-

Purified human neutrophil cathepsin G and human mast cell chymase were used.

-

A chromogenic or fluorogenic substrate specific for each enzyme was prepared in a suitable buffer (e.g., HEPES or Tris-HCl) containing a carrier protein (e.g., bovine serum albumin) to prevent non-specific binding.

-

This compound was dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

The enzyme, substrate, and varying concentrations of the inhibitor were incubated together in a microplate format.

-

The rate of substrate hydrolysis was monitored spectrophotometrically or fluorometrically over time at a specific wavelength.

-

The initial reaction velocities were calculated for each inhibitor concentration.

-

The inhibition constant (Ki) was determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the inhibition was competitive and the inhibitor concentration was not significantly depleted by binding to the enzyme.

In Vivo Animal Models of Inflammation

Objective: To evaluate the anti-inflammatory efficacy of this compound in relevant animal models.

General Protocol Outline:

-

Animal Acclimatization: Animals (rats, sheep, or mice) were acclimatized to the laboratory conditions for a specified period before the experiment.

-

Grouping and Dosing: Animals were randomly assigned to vehicle control and treatment groups. This compound was formulated in a suitable vehicle for the intended route of administration (e.g., oral, intravenous, or aerosol).

-

Induction of Inflammation: Inflammation was induced using a specific stimulus (e.g., intraperitoneal injection of glycogen, intratracheal instillation of LPS, antigen challenge in sensitized animals, or exposure to tobacco smoke).

-

Sample Collection: At a predetermined time point after the inflammatory challenge, relevant biological samples were collected. This included peritoneal lavage fluid, bronchoalveolar lavage (BAL) fluid, or lung tissue.

-

Analysis:

-

Cell Counts: Total and differential cell counts (e.g., neutrophils, macrophages, eosinophils) in the lavage fluid were determined using a hemocytometer and cytocentrifuge preparations stained with a differential stain (e.g., Diff-Quik).

-

Cytokine and Chemokine Levels: Levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, MIP-2) in the lavage fluid or tissue homogenates were measured using specific enzyme-linked immunosorbent assays (ELISAs).

-

Airway Responsiveness (Sheep Model): Airway mechanics were measured using techniques such as forced oscillation to assess changes in airway resistance and compliance in response to a bronchoconstrictor (e.g., carbachol).

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a generalized workflow for its in vivo evaluation.

Caption: Mechanism of action of this compound in inhibiting inflammatory pathways.

Caption: Generalized experimental workflow for in vivo evaluation of this compound.

Development Status

While this compound demonstrated promising preclinical anti-inflammatory activity, a 2024 publication indicated that its development was discontinued after early clinical trials.[6] The reasons for discontinuation are not publicly available.

Conclusion

This compound is a potent dual inhibitor of neutrophil cathepsin G and mast cell chymase with demonstrated efficacy in multiple preclinical models of inflammatory disease. The data summarized in this guide highlight its potential as a therapeutic agent for inflammatory conditions characterized by the involvement of neutrophils and mast cells. Although its clinical development was halted, the information gathered from the study of this compound provides valuable insights for the future design and development of protease inhibitors for inflammatory diseases.

References

- 1. This compound | RWJ-355871 | Neutrophil elastase G inhibitor |TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dual inhibition of cathepsin G and chymase is effective in animal models of pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for JNJ-10311795 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vivo experimental use of JNJ-10311795 (also known as RWJ-355871), a potent dual inhibitor of neutrophil cathepsin G and mast cell chymase. The following sections detail the anti-inflammatory properties of this compound and provide protocols for its application in relevant animal models of inflammation.

Mechanism of Action

This compound is a β-ketophosphonate that acts as a dual inhibitor of two key leukocyte proteases: cathepsin G and chymase.[1] These serine proteases are released by neutrophils and mast cells, respectively, during an inflammatory response. By inhibiting their activity, this compound can mitigate the downstream inflammatory cascade, making it a compound of interest for inflammatory conditions such as asthma and chronic obstructive pulmonary disease.[1]

Signaling Pathway of Inflammatory Response and Inhibition by this compound

Caption: Inhibition of Cathepsin G and Chymase by this compound to reduce inflammation.

Quantitative Data Summary

The in vivo anti-inflammatory efficacy of this compound has been demonstrated in two key rat models. The following tables summarize the quantitative findings from these studies.

Table 1: Effect of this compound on Glycogen-Induced Peritonitis in Rats

| Parameter | Treatment Group | Outcome |

| Neutrophil Influx | This compound | Marked reduction |

| Inflammatory Mediators | ||

| IL-1α | This compound | Reversal of increase |

| IL-1β | This compound | Reversal of increase |

| TNF-α | This compound | Reversal of increase |

| MCP-1 | This compound | Reversal of increase |

Table 2: Effect of this compound on Lipopolysaccharide (LPS)-Induced Airway Inflammation in Rats

| Parameter | Treatment Group | Outcome |

| Airway Nitric Oxide Levels | This compound | Reversal of increase |

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Protocol 1: Glycogen-Induced Peritonitis in Rats

This model is used to assess the effect of this compound on neutrophil migration and the release of inflammatory cytokines into the peritoneal cavity.

Caption: Workflow for the glycogen-induced peritonitis model.

-

Animals: Male Sprague-Dawley rats.

-

Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.

-

Groups:

-

Vehicle control + Saline

-

Vehicle control + Glycogen

-

This compound + Glycogen

-

-

Compound Administration: Administer this compound or vehicle control via the appropriate route (e.g., subcutaneous, oral) at a predetermined time before the glycogen challenge.

-

Induction of Peritonitis: Inject a sterile solution of glycogen (e.g., 1% w/v in saline) into the peritoneal cavity of the rats.

-

Sample Collection: At a specified time point after glycogen injection (e.g., 4-6 hours), euthanize the animals and perform a peritoneal lavage with a known volume of sterile saline or PBS.

-

Analysis:

-

Neutrophil Count: Determine the concentration of neutrophils in the lavage fluid using a hemocytometer or an automated cell counter.

-

Mediator Analysis: Centrifuge the lavage fluid to pellet the cells. Analyze the supernatant for levels of inflammatory mediators such as IL-1α, IL-1β, TNF-α, and MCP-1 using ELISA or multiplex assays.

-

Protocol 2: Lipopolysaccharide (LPS)-Induced Airway Inflammation in Rats

This model is used to evaluate the effect of this compound on airway inflammation, specifically focusing on the production of nitric oxide.

Caption: Workflow for the LPS-induced airway inflammation model.

-

Animals: Male Sprague-Dawley rats.

-

Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.

-

Groups:

-

Vehicle control + Saline

-

Vehicle control + LPS

-

This compound + LPS

-

-

Compound Administration: Administer this compound or vehicle control via the appropriate route at a predetermined time before the LPS challenge.

-

Induction of Airway Inflammation: Administer LPS to the lungs, typically via intratracheal instillation or aerosol exposure.

-

Nitric Oxide Measurement: At a specified time point after LPS administration, measure the levels of nitric oxide in the airways. This can be done through various methods, including measuring nitrate/nitrite levels in bronchoalveolar lavage fluid (BALF) or using a nitric oxide analyzer for exhaled air.

-

Bronchoalveolar Lavage (Optional): If collecting BALF, euthanize the animals and carefully cannulate the trachea. Lavage the lungs with a known volume of sterile saline or PBS. The collected fluid can be analyzed for inflammatory cells and mediators.

References

Application Notes and Protocols: JNJ-10311795 Cell-Based Assay Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10311795 is a potent, dual inhibitor of two key serine proteases involved in the inflammatory cascade: neutrophil elastase (NE) and mast cell chymase.[1] These enzymes play crucial roles in the pathophysiology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and cardiovascular diseases. Neutrophil elastase, released by activated neutrophils, degrades extracellular matrix proteins and promotes inflammatory responses. Mast cell chymase, a major constituent of mast cell granules, is involved in tissue remodeling and the activation of pro-inflammatory mediators. The ability of this compound to inhibit both of these enzymes makes it a compelling candidate for therapeutic development.

These application notes provide detailed protocols for cell-based assays designed to characterize the inhibitory activity of this compound on neutrophil elastase and mast cell chymase. The described assays are suitable for determining the potency of this compound and similar compounds in a cellular context, providing valuable data for drug development programs.

Signaling Pathways

Neutrophil Elastase Signaling in Inflammation:

Neutrophil elastase contributes to inflammation through multiple signaling pathways. It can directly cleave and activate Protease-Activated Receptor-2 (PAR2), leading to the activation of the p44/42 MAPK pathway and subsequent pro-inflammatory and pro-nociceptive effects. Additionally, NE can stimulate the production of MUC1, a transmembrane mucin, through a complex signaling cascade involving Protein Kinase Cδ (PKCδ), dual oxidase 1 (Duox1), reactive oxygen species (ROS), TNF-α–converting enzyme (TACE), TNF-α, TNF receptor 1 (TNFR1), and the ERK1/2 pathway, ultimately leading to the activation of the transcription factor Sp1.

Caption: Neutrophil Elastase Signaling Pathways in Inflammation.

Mast Cell Chymase in the Inflammatory Milieu:

Mast cell chymase modulates the inflammatory environment by degrading various proteins, including pro-inflammatory cytokines and chemokines. For instance, chymase can cleave and inactivate chemokines such as CCL9, thereby influencing the recruitment of immune cells to the site of inflammation. This activity highlights the complex role of chymase in both promoting and resolving inflammation.

Caption: Mast Cell Chymase Function in Inflammation.

Data Presentation

The inhibitory activity of this compound against its target enzymes has been characterized biochemically. The following table summarizes the reported inhibition constants (Ki). The cell-based IC50 values would be determined using the protocols outlined in this document.

| Compound | Target | Ki (nM) | Cell-Based IC50 (nM) |

| This compound | Neutrophil Elastase | 38[1] | To be determined |

| This compound | Mast Cell Chymase | 2.3[1] | To be determined |

Experimental Protocols

Protocol 1: Cell-Based Assay for Neutrophil Elastase Inhibition

This protocol describes a fluorometric assay to measure the inhibition of neutrophil elastase in a cellular context using a suitable cell line, such as the human monocytic cell line U937, which is known to express neutrophil elastase.

Experimental Workflow:

Caption: Workflow for Neutrophil Elastase Inhibition Assay.

Materials:

-

U937 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) for stimulation

-

Fluorogenic neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay buffer (e.g., HBSS)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Culture U937 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations.

-

Cell Plating: Seed U937 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of assay buffer.

-

Compound Addition: Add 50 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and no-cell control wells.

-

Stimulation: To induce neutrophil elastase release, add 10 µL of PMA solution (final concentration, e.g., 100 nM) to each well except the unstimulated control. Incubate for 30 minutes at 37°C.

-

Substrate Addition: Add 40 µL of the fluorogenic neutrophil elastase substrate solution to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for 30-60 minutes at 37°C.

-

Data Analysis: Determine the rate of substrate cleavage (slope of the linear portion of the kinetic curve). Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Assay for Mast Cell Chymase Inhibition

This protocol outlines a method to assess the inhibitory effect of this compound on chymase activity using cultured human mast cells.

Experimental Workflow:

References

Application Notes and Protocols for Investigating JNJ-10311795 in a Mouse Model of Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling.[1] Neuropeptide Y (NPY), a neurotransmitter widely expressed in the nervous system, has emerged as a significant modulator of immune responses and has been implicated in the pathophysiology of asthma.[2][3] Studies have shown that NPY levels are elevated in the airways of asthmatics and in mouse models of allergic asthma.[4] The NPY system exerts its effects through a family of G protein-coupled receptors, including the Y1, Y2, Y4, and Y5 receptors.[4][5]

The role of the NPY Y1 receptor in asthma has been investigated, with evidence suggesting that it promotes a Th2-type inflammatory response, contributing to eosinophilic inflammation and AHR.[2][6] Consequently, Y1 receptor antagonists have been shown to ameliorate asthma phenotypes in preclinical models.[2][7]

This document focuses on JNJ-10311795 , a selective antagonist of the neuropeptide Y Y2 receptor .[8] While the role of the Y2 receptor in asthma is less defined than that of the Y1 receptor, its involvement in modulating neurotransmitter release and immune cell function presents a rationale for its investigation as a potential therapeutic target in asthma. These application notes provide a comprehensive, albeit hypothetical, framework for evaluating the efficacy of this compound in a well-established mouse model of ovalbumin (OVA)-induced allergic asthma. The protocols and methodologies outlined below are based on standard practices in the field and are intended to serve as a guide for preclinical research.

Mechanism of Action and Signaling Pathway

Neuropeptide Y is a key regulator in the neuro-immune axis. In the context of asthma, NPY is thought to be released from nerve fibers in the airways and by immune cells, such as macrophages.[4] While the Y1 receptor is primarily associated with pro-inflammatory, Th2-skewing effects, the Y2 receptor often acts as a presynaptic autoreceptor, inhibiting the release of neurotransmitters. Its role in airway inflammation is an active area of investigation. The following diagram illustrates the potential signaling pathway of NPY in the airways and the hypothesized point of intervention for this compound.

Experimental Protocols

A widely used and well-characterized model for studying allergic asthma is the ovalbumin (OVA)-induced model in BALB/c mice, a strain known for its propensity to mount strong Th2 responses.[9]

Experimental Workflow

The following diagram outlines the general experimental workflow for inducing asthma and treating with this compound.

Detailed Methodologies

1. Animals:

-

Female BALB/c mice, 6-8 weeks old.

-

Housed in a specific pathogen-free facility with ad libitum access to food and water.

2. OVA Sensitization and Challenge Protocol:

-

Sensitization (Days 0 and 14): Mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA (ovalbumin) emulsified in 2 mg of aluminum hydroxide (Alum) in a total volume of 200 µL of phosphate-buffered saline (PBS).

-

Challenge (Days 21, 22, and 23): Mice are challenged via intranasal (i.n.) administration of 50 µg of OVA in 50 µL of PBS under light isoflurane anesthesia.

3. This compound Administration (Hypothetical):

-

Dosing: Based on preclinical studies of other small molecule antagonists, a starting dose range of 1-30 mg/kg could be explored. Dose-response studies are essential.

-

Route of Administration: Depending on the pharmacokinetic properties of this compound, administration could be oral (gavage), intraperitoneal (i.p.), or subcutaneous (s.c.).

-

Treatment Schedule: Treatment could be administered prophylactically (e.g., 1 hour before each OVA challenge) or therapeutically (after the final challenge).

4. Measurement of Airway Hyperresponsiveness (AHR) (Day 24):

-

AHR is assessed using a whole-body plethysmograph.

-

Mice are exposed to increasing concentrations of nebulized methacholine (0, 6.25, 12.5, 25, 50 mg/mL in PBS).

-

Readings of enhanced pause (Penh) are recorded for 3 minutes at each concentration.

5. Sample Collection (Day 25):

-

Mice are euthanized, and blood is collected via cardiac puncture for serum analysis (OVA-specific IgE).

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with 1 mL of ice-cold PBS. The recovered bronchoalveolar lavage fluid (BALF) is centrifuged. The supernatant is stored for cytokine analysis, and the cell pellet is used for total and differential cell counts.

-

Lung Tissue: Lungs are perfused with PBS and either fixed in 10% neutral buffered formalin for histology or snap-frozen for molecular analysis.

6. Outcome Measures and Data Analysis:

-

BALF Cell Counts: Total cells are counted using a hemocytometer. Differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are determined from cytospin preparations stained with Diff-Quik.

-

Cytokine Analysis: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in BALF supernatant are quantified by ELISA.

-

Serum IgE: OVA-specific IgE levels in the serum are measured by ELISA.

-

Lung Histology: Formalin-fixed, paraffin-embedded lung sections are stained with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production. A semi-quantitative scoring system is used to assess the degree of inflammation and goblet cell hyperplasia.

Data Presentation

The following tables provide a template for organizing and presenting the quantitative data obtained from the proposed experiments.

Table 1: Effect of this compound on Airway Hyperresponsiveness (Penh)

| Treatment Group | Methacholine Concentration (mg/mL) | |||

| 6.25 | 12.5 | 25 | 50 | |

| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Dexamethasone (Positive Control) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 2: Effect of this compound on Inflammatory Cell Infiltration in BALF

| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Macrophages (x10⁴) | Lymphocytes (x10⁴) |

| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Dexamethasone (Positive Control) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 3: Effect of this compound on Th2 Cytokines and OVA-specific IgE

| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | OVA-specific IgE (ng/mL) |

| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Dexamethasone (Positive Control) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Conclusion

The investigation of this compound, a selective NPY Y2 receptor antagonist, in a mouse model of asthma is a novel research avenue. While the direct role of the Y2 receptor in asthma pathogenesis is not yet fully elucidated, its position within the NPY neuro-immune signaling network warrants exploration. The protocols and experimental design detailed in these application notes provide a robust framework for a preliminary in vivo evaluation of this compound. The successful execution of these studies will provide valuable insights into the therapeutic potential of targeting the NPY Y2 receptor for the treatment of allergic asthma. It is imperative that initial studies focus on determining the optimal dose and route of administration for this compound in the context of this model.

References

- 1. Respiratory [jnj.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Neuropeptides in asthma, chronic obstructive pulmonary disease and cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NPY and NPY Receptors in Airway Structural and Inflammatory Cells in Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuropeptide Y Is an Immunomodulatory Factor: Direct and Indirect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling Through Neuropeptide Y1 Receptor – A Critical Pathway In Allergic Inflammation [brainimmune.com]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. atsjournals.org [atsjournals.org]

Application Notes and Protocols for JNJ-10311795 in the Study of COPD in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of JNJ-10311795, a potent dual inhibitor of neutrophil elastase and mast cell chymase, in preclinical animal models of Chronic Obstructive Pulmonary Disease (COPD).

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation.[1][2] The underlying pathology involves chronic inflammation, emphysema, and small airway remodeling, often initiated by exposure to cigarette smoke.[1][3][4] Two key enzymes implicated in the pathogenesis of COPD are neutrophil elastase and mast cell chymase.[5][6] this compound (also known as RWJ-355871) is a powerful tool for investigating the roles of these proteases in COPD, as it dually inhibits neutrophil elastase and mast cell chymase.[7][8]

Mechanism of Action and Rationale for Use in COPD Models

This compound exhibits potent inhibitory activity against both neutrophil elastase and mast cell chymase.[7][8]

-

Neutrophil Elastase: This serine protease is released by neutrophils and can degrade components of the alveolar wall, leading to emphysema.[5] It is a key player in the protease-antiprotease imbalance hypothesis in COPD.[5]

-

Mast Cell Chymase: This enzyme is released from activated mast cells and is involved in airway remodeling and inflammation.[1][3][4] Studies have shown increased levels of chymase in the lungs of COPD patients.[3][4]

By inhibiting both of these enzymes, this compound can be used to explore their combined contribution to the hallmark features of COPD in animal models.

Quantitative Data

The following table summarizes the in vitro potency of this compound.

| Target Enzyme | Inhibition Constant (Ki) |

| Neutrophil Elastase | 38 nM |

| Mast Cell Chymase | 2.3 nM |

Data sourced from MedChemExpress and TargetMol.[7][8]

Experimental Protocols

The following are detailed protocols for inducing a COPD-like phenotype in mice using cigarette smoke exposure and for evaluating the therapeutic potential of this compound.

Protocol 1: Cigarette Smoke-Induced COPD Model in Mice

-

Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used.

-